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Compound of Interest

Compound Name:
1-(3-chloro-2-

fluorophenyl)ethanone

Cat. No.: B064537 Get Quote

Molecular Identity and Structure
1-(3-chloro-2-fluorophenyl)ethanone, also known by synonyms such as 3'-Chloro-2'-

fluoroacetophenone, is an organic compound featuring an ethanone (acetyl) group attached to

a di-substituted phenyl ring.[1] Its identity is unequivocally established through a set of

standardized chemical identifiers.

Chemical Identification
A compound's identity in research and commerce is standardized through various numbering

and notation systems. The key identifiers for 1-(3-chloro-2-fluorophenyl)ethanone are

summarized below.
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Identifier Value Source

CAS Number 161957-59-1 PubChem[1]

Molecular Formula C₈H₆ClFO PubChem[1]

IUPAC Name
1-(3-chloro-2-

fluorophenyl)ethanone
PubChem[1]

SMILES CC(=O)C1=C(C(=CC=C1)Cl)F PubChem[1]

InChI

InChI=1S/C8H6ClFO/c1-

5(11)6-3-2-4-7(9)8(6)10/h2-

4H,1H3

PubChem[1]

InChIKey
ZHDLNEIXOUIAQO-

UHFFFAOYSA-N
PubChem[1]

Structural Analysis
The molecular architecture of 1-(3-chloro-2-fluorophenyl)ethanone is foundational to its

chemical behavior. The structure consists of:

A Phenyl Ring: A six-carbon aromatic ring that serves as the molecular backbone.

An Ethanone (Acetyl) Group: A -C(=O)CH₃ group attached to the C1 position of the phenyl

ring. The carbonyl group (C=O) is a key functional group that dictates much of the molecule's

reactivity.

A Fluorine Substituent: Located at the C2 position (ortho to the acetyl group). Fluorine is the

most electronegative element, and its presence significantly influences the electron density

of the aromatic ring and the acidity of adjacent protons.

A Chlorine Substituent: Located at the C3 position (meta to the acetyl group). Chlorine is

also an electronegative halogen that acts as an electron-withdrawing group through

induction.

This specific substitution pattern is critical. The ortho-fluoro and meta-chloro arrangement

creates a distinct electronic environment on the aromatic ring, which is a key consideration in
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synthetic strategies that utilize this compound as a building block.

Molecular Visualization
A 2D representation of the molecular structure provides a clear view of the atomic connectivity

and substituent placement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(3-Chloro-2-fluorophenyl)ethan-1-one | C8H6ClFO | CID 11116531 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [1-(3-chloro-2-fluorophenyl)ethanone molecular structure
and weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b064537#1-3-chloro-2-fluorophenyl-ethanone-
molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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